Boc-DL-tryptophan tert-butyl ester
Description
Boc-DL-tryptophan tert-butyl ester is a protected derivative of the amino acid tryptophan, featuring two critical protective groups: a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl moiety. This dual protection enhances stability during synthetic processes, particularly in peptide synthesis, where selective deprotection is required. The Boc group is acid-labile, enabling removal under mildly acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester is resistant to basic hydrolysis, necessitating stronger acids for cleavage. This compound is widely utilized in medicinal chemistry and bioconjugation due to its controlled reactivity and compatibility with orthogonal protection strategies.
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24) |
InChI Key |
IVXDHDUSJQBGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group can be achieved using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Deprotection: Tryptophan derivatives with free amino and carboxyl groups
Hydrolysis: Tryptophan with a free carboxyl group
Substitution: Halogenated or nitrated tryptophan derivatives
Scientific Research Applications
Boc-DL-tryptophan tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.
Material Science: Employed in the synthesis of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Boc-DL-Tryptophan tert-Butyl Ester
- Structure: Boc-protected amine, tert-butyl ester on carboxyl.
- Role: Dual protection for selective deprotection in peptide synthesis.
5-Hydroxy-DL-Tryptophan Ethyl Ester (CAS 43157-32-0)
- Structure: Unprotected amine, ethyl ester on carboxyl, hydroxyl group at position 5 of the indole ring.
- Role: Ethyl ester offers moderate hydrolytic stability; the hydroxyl group may confer distinct reactivity or biological activity.
- (R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid tert-Butyl Ester (CAS 1260610-71-6) Structure: tert-Butyl ester on a pyrrolidine carboxyl, iodomethyl substituent. Role: Demonstrates steric and electronic effects of bulky esters in non-amino acid contexts.
Physicochemical Properties
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